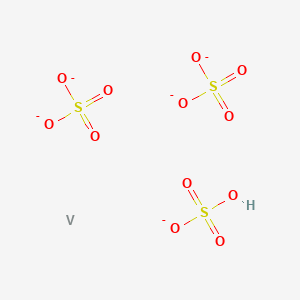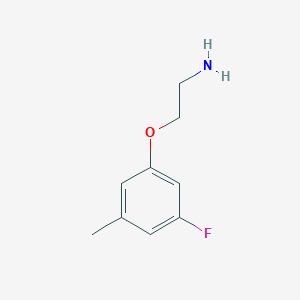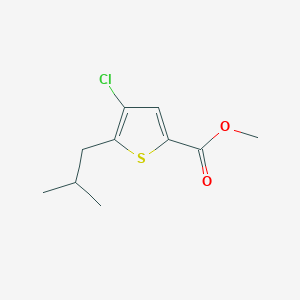![molecular formula C8H13N3O4S B12064471 Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester CAS No. 113520-78-8](/img/structure/B12064471.png)
Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, 2-[2-(aminothioxomethyl)hydrazinylidene]-, 1,3-diethyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a propanedioic acid backbone with an aminothioxomethyl hydrazinylidene group and diethyl ester functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-[2-(aminothioxomethyl)hydrazinylidene]-, 1,3-diethyl ester typically involves multiple steps. One common method includes the reaction of diethyl malonate with hydrazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, 2-[2-(aminothioxomethyl)hydrazinylidene]-, 1,3-diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, 2-[2-(aminothioxomethyl)hydrazinylidene]-, 1,3-diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propanedioic acid, 2-[2-(aminothioxomethyl)hydrazinylidene]-, 1,3-diethyl ester involves its interaction with specific molecular targets. The aminothioxomethyl hydrazinylidene group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedioic acid, dimethyl ester: Similar backbone but with methyl ester groups instead of diethyl ester.
Propanedioic acid, (acetylamino)-, diethyl ester: Contains an acetylamino group instead of the aminothioxomethyl hydrazinylidene group.
Propanedioic acid, 2-[(methoxymethoxy)imino]-, 1,3-diethyl ester: Features a methoxymethoxyimino group.
Uniqueness
Propanedioic acid, 2-[2-(aminothioxomethyl)hydrazinylidene]-, 1,3-diethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
113520-78-8 |
|---|---|
Molekularformel |
C8H13N3O4S |
Molekulargewicht |
247.27 g/mol |
IUPAC-Name |
diethyl 2-(carbamothioylhydrazinylidene)propanedioate |
InChI |
InChI=1S/C8H13N3O4S/c1-3-14-6(12)5(7(13)15-4-2)10-11-8(9)16/h3-4H2,1-2H3,(H3,9,11,16) |
InChI-Schlüssel |
IFAOZPBVNHQZEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NNC(=S)N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-](/img/structure/B12064441.png)







![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)
